molecular formula C23H23N5O4S B2811265 Ethyl 1-[3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-3-carboxylate CAS No. 893274-21-0

Ethyl 1-[3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-3-carboxylate

Cat. No. B2811265
CAS RN: 893274-21-0
M. Wt: 465.53
InChI Key: JWCXJGNKSIAFBR-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-3-carboxylate is a complex organic compound. It is part of a class of compounds known as triazole-fused heterocyclic compounds . These compounds are relevant structural templates in both natural and synthetic biologically active compounds .


Synthesis Analysis

The synthesis of such compounds often involves the use of eco-compatible catalysts and reaction conditions . A “refreshed” synthesis of the [1,2,3]-triazolo[1,5-a]quinoxalin-4(5H)-one core, which is a related structure, has been reported . This synthesis involved a sustainable and extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality .


Molecular Structure Analysis

The molecular structure of this compound is likely complex, given its long IUPAC name. It contains a triazolo[1,5-a]quinazolin-5-yl moiety, which is a type of triazole-fused heterocyclic compound . These types of structures are common in many biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely complex and would depend on the specific conditions and reagents used. The synthesis of related compounds often involves reactions with eco-compatible catalysts .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of related compounds involves several steps, including the reaction of various starting materials to yield products with potential biological activities. For example, a study detailed the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate through oxidation and treatment steps, illustrating the complexity and precision required in synthesizing such compounds (Pokhodylo & Obushak, 2019).

Antimicrobial Activity

  • Some derivatives synthesized from related compounds have been evaluated for their antimicrobial activity. For instance, novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines were synthesized and tested for antimicrobial properties, indicating the potential of these compounds in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).

Biological Activities

  • The preparation and investigation of N-substituted derivatives of certain compounds have shown moderate to significant biological activities, including antimicrobial effects. This highlights the versatility of these compounds in pharmaceutical research and their potential as leads for the development of new drugs (Khalid et al., 2016).

Synthesis Methodologies

  • The methodologies for synthesizing these compounds are diverse, involving various chemical reactions and conditions to yield the desired products. Such studies provide valuable insights into synthetic chemistry and the development of new synthetic routes (Ivachtchenko et al., 2010).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and examination of its potential biological activities . Given the biological activities of related compounds, this compound could have potential applications in medicinal chemistry .

properties

IUPAC Name

ethyl 1-[3-(benzenesulfonyl)triazolo[1,5-a]quinazolin-5-yl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4S/c1-2-32-23(29)16-9-8-14-27(15-16)20-18-12-6-7-13-19(18)28-21(24-20)22(25-26-28)33(30,31)17-10-4-3-5-11-17/h3-7,10-13,16H,2,8-9,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCXJGNKSIAFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-3-carboxylate

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